molecular formula C10H19NO B13068560 (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

Cat. No.: B13068560
M. Wt: 169.26 g/mol
InChI Key: LMNCUKGFGMRJQN-SYZWKDNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[2.2.2]octane framework provides a rigid and stable structure, which can be advantageous in the design of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol typically involves the use of photochemistry and palladium-catalyzed reactions. One approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the use of scalable photochemical and catalytic processes is likely. These methods would need to be optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles have been studied .

Common Reagents and Conditions

Common reagents used in these reactions include phenols, nucleophiles, and palladium catalysts. The reactions often require high temperatures and solvents like polyethyleneglycol (PEG) or diglyme.

Major Products

The major products formed from these reactions include piperazine derivatives and other functionalized bicyclic structures. These products can be further modified to explore new chemical spaces and bioactive compounds.

Scientific Research Applications

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is likely that the compound interacts with enzymes and receptors due to its structural features. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is unique due to its specific amino and hydroxyl functional groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various scientific research applications.

Biological Activity

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol, also known as a bicyclic amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its unique biological properties. Its molecular formula is C11H19NC_{11}H_{19}N with a molecular weight of approximately 181.28 g/mol. The bicyclo[2.2.2]octane framework is significant for its rigidity and spatial configuration, which can influence binding interactions with biological targets.

Research indicates that this compound may interact with several neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest potential applications in treating mood disorders and neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescription
Neurotransmitter Modulation Influences serotonin and norepinephrine pathways, potentially affecting mood and cognition.
Antimicrobial Activity Exhibits activity against certain bacterial strains, indicating potential as an antibiotic agent.
Cytotoxic Effects Demonstrates cytotoxicity in cancer cell lines, suggesting a role in cancer therapy.

Neuropharmacological Studies

In animal models, this compound has shown promise in modulating anxiety-like behaviors. For instance, a study involving rodents demonstrated that administration of the compound resulted in reduced anxiety levels as measured by elevated plus maze tests.

Antimicrobial Research

Recent studies have highlighted the compound's antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. In vitro assays revealed that it inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting a novel mechanism of action that warrants further exploration.

Case Study: Cytotoxicity in Cancer Cells

A significant study investigated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer models. The results indicated that the compound induced apoptosis in these cells at IC50 values ranging from 5 to 15 µM, demonstrating its potential as an anticancer agent.

Future Directions

Given the promising biological activities observed with this compound, further research is essential to elucidate its mechanisms of action fully and optimize its therapeutic applications. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for various applications.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance potency and selectivity.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(1S)-2-amino-1-(2-bicyclo[2.2.2]octanyl)ethanol

InChI

InChI=1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2/t7?,8?,9?,10-/m1/s1

InChI Key

LMNCUKGFGMRJQN-SYZWKDNESA-N

Isomeric SMILES

C1CC2CCC1CC2[C@@H](CN)O

Canonical SMILES

C1CC2CCC1CC2C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.